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## "redox behavior of vanadium in sodium ammonium vanadate"

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An In-depth Technical Guide on the Redox Behavior of Vanadium in **Sodium Ammonium Vanadate** 

#### Introduction

**Sodium ammonium vanadate** is an inorganic compound belonging to the class of polyoxometalates, characterized by its complex metal-oxygen anion clusters formed by vanadium.[1] The ability of vanadium to exist in multiple stable oxidation states (+2, +3, +4, and +5) endows this compound with rich and complex redox chemistry.[1][2] This property is central to its applications in various fields, including catalysis, ceramics, pigments, and notably as a high-performance cathode material for next-generation energy storage systems like aqueous zinc-ion batteries (AZIBs).[1]

In its most common form, vanadium exists in the +5 oxidation state within the **sodium ammonium vanadate** structure.[1] However, this state can be readily altered through chemical or electrochemical means, leading to a cascade of redox transformations, each associated with distinct physical and chemical properties, including characteristic color changes in aqueous solutions.[3] This guide provides a comprehensive overview of the synthesis, redox behavior, and characterization of **sodium ammonium vanadate**, tailored for researchers and professionals in chemistry and materials science.

## **Synthesis of Sodium Ammonium Vanadate**



The synthesis of **sodium ammonium vanadate** can be achieved through several methods, with the choice of method influencing the purity, morphology, and yield of the final product.

### **Experimental Protocol: Conventional Precipitation**

This method relies on the double displacement reaction between a sodium vanadate solution and an ammonium salt, leading to the precipitation of the less soluble **sodium ammonium vanadate**.[1]

#### Methodology:

- Preparation of Vanadium Solution: A vanadium-bearing solution is prepared by dissolving a vanadium source (e.g., vanadium pentoxide, V<sub>2</sub>O<sub>5</sub>) in a sodium hydroxide or sodium carbonate solution. For instance, synthetic aqueous solutions can be prepared by leaching V<sub>2</sub>O<sub>5</sub> with an excess of sodium carbonate.[4]
- Precipitation: An ammonium salt, typically ammonium chloride (NH<sub>4</sub>Cl) or ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>), is added to the vanadium-rich solution.[1]
- pH Control: The pH of the solution is a critical parameter and is carefully adjusted to optimize the precipitation and purity of the product. The highest vanadium recovery is typically observed at a pH of approximately 7.[1] Mineral acids like sulfuric acid or hydrochloric acid can be used for pH adjustment.[1] Maintaining the pH between 4 and 5 is also a reported condition.[1]
- Reaction and Separation: The reaction mixture is stirred to ensure complete precipitation.
   The resulting solid sodium ammonium vanadate is then separated from the solution by filtration.
- Washing and Drying: The precipitate is washed with deionized water and ethanol to remove soluble impurities and then dried to obtain the final product.[5]

#### **Experimental Protocol: Ionic Membrane Electrolysis**

This advanced synthesis strategy offers a sustainable route to produce high-purity (>99%) sodium ammonium vanadate.[1][6][7]

Methodology:



- Electrolytic Cell Setup: A two or three-chamber electrolytic cell separated by a cation-exchange membrane (e.g., DuPont 2050) is used.[6][7] The anode can be a coated titanium electrode, and the cathode can be nickel or carbon steel.[6]
- Electrolyte Preparation: A sodium vanadate solution is used as the anolyte. The catholyte is a sodium hydroxide solution.[6][7]
- Electrolysis: A current density of 700-1200 A/m<sup>2</sup> is applied. During electrolysis, sodium ions migrate from the anode chamber to the cathode chamber, causing a decrease in the anolyte pH and promoting the formation of polyvanadate species.[1][6]
- Precipitation: After electrolysis, the anolyte containing sodium polyvanadate is transferred to a separate vessel. Ammonia water is added to this solution, causing the precipitation of highpurity sodium ammonium vanadate, which can have the formula (NH<sub>4</sub>)<sub>4</sub>Na<sub>2</sub>V<sub>10</sub>O<sub>28</sub>·10H<sub>2</sub>O.
   [6]
- Separation and Processing: The precipitate is separated by filtration, dried, and collected.

  The filtrate can be processed to recover ammonia and sodium hydroxide for recycling.[6][7]

### **Redox Chemistry of Vanadium**

The defining characteristic of vanadium chemistry is the accessibility of four adjacent oxidation states: +5, +4, +3, and +2.[2][3] In **sodium ammonium vanadate**, vanadium is typically in the +5 state. This state can be sequentially reduced to the lower oxidation states, a process marked by distinct color changes in acidic aqueous solutions.[3]

- Vanadium (V): In acidic solutions (pH < 2), the V(V) state exists as the yellow dioxovanadium(V) ion, VO<sub>2</sub>+.[1]
- Vanadium (IV): The V(IV) state is characterized by the blue vanadyl ion, VO<sup>2+</sup>.[3] The
  transition from V(V) to V(IV) often shows a transient green color, which is a mixture of the
  yellow VO<sub>2</sub><sup>+</sup> and blue VO<sup>2+</sup> ions.[8]
- Vanadium (III): The V(III) state appears as the green V<sup>3+</sup>(aq) ion.[3]
- Vanadium (II): The V(II) state is a lilac or violet color, corresponding to the V<sup>2+</sup>(aq) ion.[3]
   This state is a strong reducing agent and is readily oxidized by air back to V(III).[2][9]



The standard electrode potentials for these redox couples in acidic solution illustrate the thermodynamic feasibility of these transformations.

## Experimental Protocol: Chemical Reduction of Vanadium(V)

The sequential reduction of vanadium can be demonstrated in the laboratory using a strong reducing agent like zinc metal in an acidic medium.[2][8]

#### Methodology:

- Preparation of V(V) Solution: Prepare a solution of **sodium ammonium vanadate** or ammonium metavanadate (NH<sub>4</sub>VO<sub>3</sub>) in an acidic medium, such as 1 M sulfuric acid. The resulting yellow solution contains the VO<sub>2</sub><sup>+</sup> ion.[8]
- Reduction: Add powdered or mossy zinc to the V(V) solution in a flask. To prevent rapid reoxidation of the lower states by air, the flask can be loosely stoppered with cotton wool,
  which allows hydrogen gas (a byproduct of the zinc-acid reaction) to escape while limiting air
  ingress.[2]
- Observation of Redox States:
  - $\circ$  V(V) → V(IV): The initial yellow solution will quickly turn green and then to a stable blue, indicating the formation of VO<sup>2+</sup>.[8]
  - V(IV) → V(III): With continued reduction, the blue solution will transition to green as V<sup>3+</sup> ions are formed.[8]
  - V(III) → V(II): Further reduction will lead to the formation of the violet V<sup>2+</sup> ion.[8]
- Re-oxidation: To observe the re-oxidation, a sample of the violet V(II) solution can be exposed to air. It will rapidly turn green as it is oxidized back to V(III), and upon standing, may eventually turn blue as it is further oxidized to V(IV).[2][9]

#### **Data and Characterization**



The properties and performance of **sodium ammonium vanadate** are quantified through various analytical techniques.

**Quantitative Data Summary** 

Parameter	Value	Synthesis Method	Application Context	Reference
Purity	> 99%	Ionic Membrane Electrolysis	High-purity chemical production	[6][7]
Vanadium Recovery	98%	Conventional Precipitation	Industrial production	[1]
Specific Capacity	400.2 mAh g <sup>-1</sup>	Hydrothermal	Cathode for Aqueous Zinc- Ion Batteries	[1]
Electrolysis Current Density	700-1200 A/m²	Ionic Membrane Electrolysis	Synthesis optimization	[6]
Optimal Precipitation pH	~7.0	Conventional Precipitation	Yield optimization	[1]

### **Characterization Techniques**

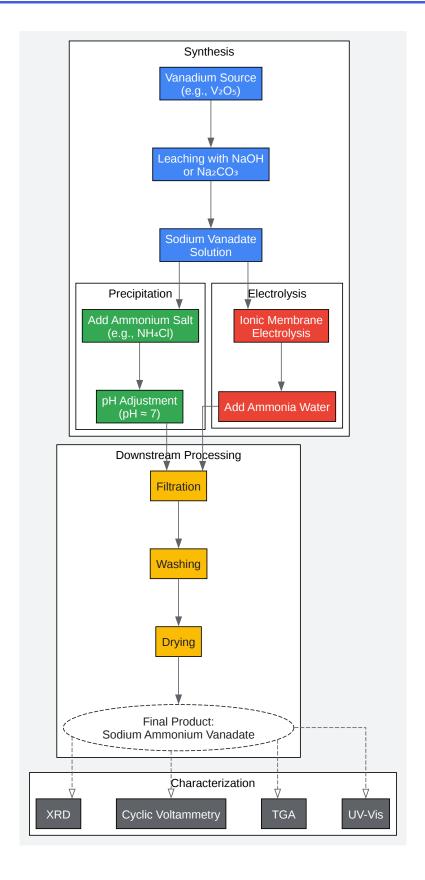
- X-ray Diffraction (XRD): Used to identify the crystalline phases of the synthesized material and confirm the product as sodium ammonium vanadate.[6]
- Cyclic Voltammetry (CV): An electrochemical technique to study the redox processes. For vanadate ions in alkaline solutions, CV reveals the potentials at which oxidation and reduction occur.[10] For instance, in some sodium vanadium oxides, the V<sup>5+</sup>/V<sup>4+</sup> redox couple is centered around 2.85 V vs. Na<sup>+</sup>/Na.[11]
- Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition
  pathways of the material. The thermal decomposition of related ammonium vanadates shows
  the loss of ammonia and water at specific temperatures, leading to the formation of various
  vanadium oxides.[12][13]



• Spectroscopy (UV-Vis): The distinct colors of the different vanadium oxidation states allow for their identification and quantification using visible absorption spectroscopy.[14]

# Visualizations Synthesis and Characterization Workflow



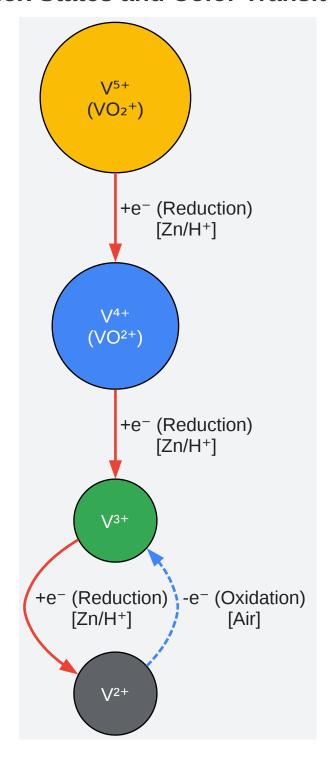


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Caption: Experimental workflow for synthesis and characterization of **sodium ammonium vanadate**.

#### **Vanadium Redox States and Color Transitions**

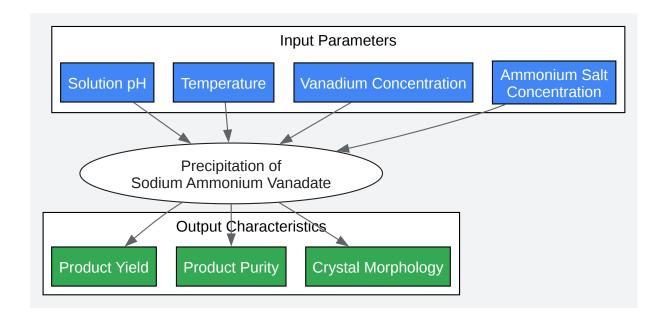


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Caption: Sequential reduction of vanadium oxidation states and their characteristic colors.

#### **Factors Influencing Precipitation Synthesis**



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Caption: Key parameters influencing the outcome of precipitation synthesis.

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